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For Researchers, Scientists, and Drug Development
Professionals
These application notes provide a comprehensive guide for utilizing flow cytometry to analyze

apoptosis induced by Schisandrin B, a bioactive compound isolated from Schisandra chinensis.

The protocols and data presented are intended to assist in the research and development of

potential therapeutic applications of Schisandrin B.

Introduction
Schisandrin B (Sch B) is a lignan with a range of reported pharmacological activities, including

antioxidant, anti-inflammatory, and hepatoprotective effects.[1][2] Recent studies have

highlighted its potential as an anti-cancer agent, demonstrating its ability to inhibit cell

proliferation and induce programmed cell death, or apoptosis, in various cancer cell lines.[1][2]

[3][4][5][6] Flow cytometry, in conjunction with Annexin V and Propidium Iodide (PI) staining, is

a robust and widely used method for the quantitative analysis of apoptotic cells.[7][8][9] This

document outlines the principles, protocols, and expected outcomes for assessing Schisandrin

B-induced apoptosis.

Annexin V is a protein that specifically binds to phosphatidylserine (PS), a phospholipid

component of the cell membrane.[8] In healthy cells, PS is located on the inner leaflet of the

plasma membrane.[8] During the early stages of apoptosis, this asymmetry is lost, and PS
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translocates to the outer leaflet, where it can be detected by fluorescently labeled Annexin V.[8]

Propidium Iodide (PI) is a fluorescent dye that intercalates with DNA. It is excluded by cells with

an intact plasma membrane. In late-stage apoptotic or necrotic cells, membrane integrity is

compromised, allowing PI to enter and stain the nucleus. This dual-staining method allows for

the differentiation of viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and

late apoptotic or necrotic cells (Annexin V+/PI+).[10]

Quantitative Data Summary
The following tables summarize the dose-dependent effect of Schisandrin B on apoptosis in

different cancer cell lines, as determined by Annexin V/PI flow cytometry.

Table 1: Effect of Schisandrin B on Apoptosis in Human Cholangiocarcinoma Cells (HCCC-

9810)

Schisandrin B Concentration (µM) Apoptosis Rate (%)

0 4.5 ± 0.6

25 12.8 ± 1.3

50 25.7 ± 2.1

100 41.2 ± 3.5

Data adapted from a study on cholangiocarcinoma cells, showing a significant increase in the

percentage of apoptotic cells with increasing concentrations of Schisandrin B after a 48-hour

treatment.[3]

Table 2: Effect of Schisandrin B on Apoptosis in Human Gallbladder Cancer Cells (GBC-SD)

Schisandrin B Concentration (µM) Apoptosis Rate (%)

0 3.2 ± 0.5

20 10.5 ± 1.1

40 22.1 ± 2.3

80 38.9 ± 3.2

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC4943750/
https://www.researchgate.net/figure/Apoptosis-assay-using-flow-cytometry-after-staining-with-Annexin-V-FITC-propidium-iodide_fig4_234823446
https://pmc.ncbi.nlm.nih.gov/articles/PMC5022873/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12379109?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Data adapted from a study on gallbladder cancer cells, illustrating a dose-dependent induction

of apoptosis following 48 hours of treatment with Schisandrin B.[4]

Experimental Protocols
Materials

Schisandrin B (appropriate purity grade)

Cell line of interest (e.g., HCCC-9810, GBC-SD)

Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine

serum (FBS) and antibiotics

Phosphate-Buffered Saline (PBS), pH 7.4

Trypsin-EDTA solution

Annexin V-FITC/PI Apoptosis Detection Kit (contains Annexin V-FITC, Propidium Iodide, and

10X Binding Buffer)

Flow cytometer

Microcentrifuge tubes

T25 or T75 culture flasks

Cell Culture and Schisandrin B Treatment
Cell Seeding: Seed the cells in T25 culture flasks at a density of 1 x 10^6 cells per flask and

allow them to adhere and grow for 24 hours.[8]

Drug Preparation: Prepare a stock solution of Schisandrin B in a suitable solvent (e.g.,

DMSO) and then dilute it to the desired final concentrations in a complete culture medium.

Ensure the final solvent concentration in the medium is non-toxic to the cells (typically

<0.1%).

Treatment: Remove the culture medium from the flasks and replace it with the medium

containing different concentrations of Schisandrin B (e.g., 0, 25, 50, 100 µM). Include a
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vehicle control (medium with the solvent at the same concentration as the highest drug

concentration).

Incubation: Incubate the cells for the desired time period (e.g., 24, 48 hours) at 37°C in a

humidified incubator with 5% CO2.

Annexin V/PI Staining Protocol
Cell Harvesting: After incubation, collect both the floating and adherent cells. For adherent

cells, wash with PBS and detach using trypsin-EDTA. Combine all cells from each flask.[8]

Washing: Centrifuge the cell suspension at approximately 500 x g for 5 minutes. Discard the

supernatant and wash the cells twice with cold PBS.[8][11]

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1-5 x

10^6 cells/mL.[11]

Staining:

Transfer 100 µL of the cell suspension (containing 1-5 x 10^5 cells) to a flow cytometry

tube.[7][11]

Add 5 µL of Annexin V-FITC to the cell suspension.[11]

Gently vortex and incubate for 15 minutes at room temperature in the dark.[7][11]

Add 5 µL of Propidium Iodide.[11]

Add 400 µL of 1X Binding Buffer to each tube.[7]

Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of

staining.[8] Set up appropriate voltage and compensation settings using unstained, Annexin

V-FITC only, and PI only stained control cells.

Visualizations
Experimental Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. A Comprehensive Review on Schisandrin B and Its Biological Properties - PMC
[pmc.ncbi.nlm.nih.gov]

2. researchgate.net [researchgate.net]

3. Schisandrin B inhibits cell proliferation and induces apoptosis in human
cholangiocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

4. Schisandrin B Induces Apoptosis and Cell Cycle Arrest of Gallbladder Cancer Cells - PMC
[pmc.ncbi.nlm.nih.gov]

5. files.core.ac.uk [files.core.ac.uk]

6. biorxiv.org [biorxiv.org]

7. bosterbio.com [bosterbio.com]

8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC
[pmc.ncbi.nlm.nih.gov]

9. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. |
Semantic Scholar [semanticscholar.org]

10. researchgate.net [researchgate.net]

11. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific
- US [thermofisher.com]

To cite this document: BenchChem. [Application Notes and Protocols: Flow Cytometry
Analysis of Apoptosis Following Schisandrin B Treatment]. BenchChem, [2025]. [Online
PDF]. Available at: [https://www.benchchem.com/product/b12379109#flow-cytometry-
analysis-of-apoptosis-after-schiarisanrin-b-treatment]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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